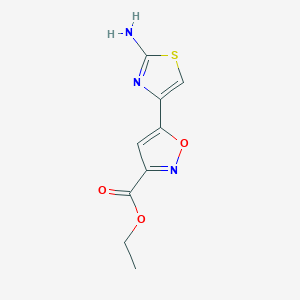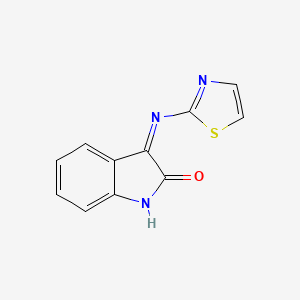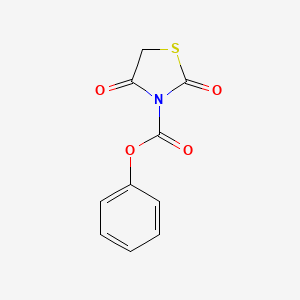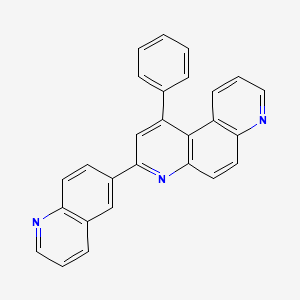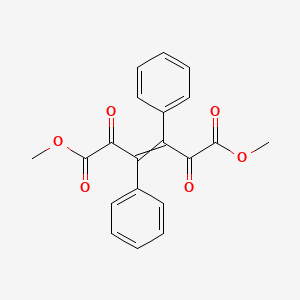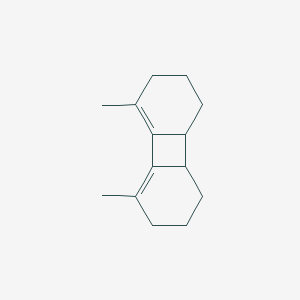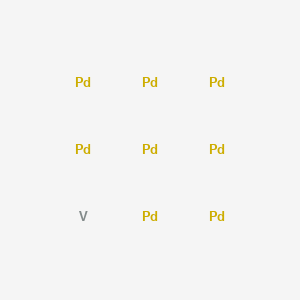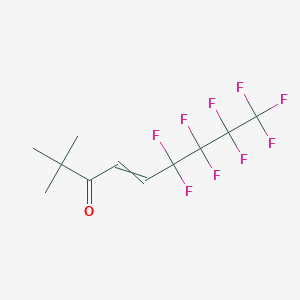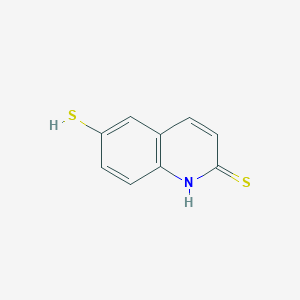
6-Sulfanylquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Sulfanylquinoline-2(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It belongs to the quinoline family, which is known for its diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylquinoline-2(1H)-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 6-chloroquinoline with thiourea under basic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions
6-Sulfanylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Sulfanylquinoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Sulfanylquinoline-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA-topoisomerase-II, leading to antiproliferative effects on cancer cells. The compound’s ability to form strong interactions with sulfur-containing enzymes and proteins is key to its biological activity.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
Uniqueness
6-Sulfanylquinoline-2(1H)-thione stands out due to its unique combination of sulfur and nitrogen atoms within the quinoline structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
110131-14-1 |
|---|---|
分子式 |
C9H7NS2 |
分子量 |
193.3 g/mol |
IUPAC名 |
6-sulfanyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H7NS2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) |
InChIキー |
YQHVPYSLTJVQIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


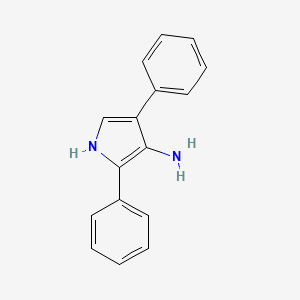

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
